4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC18722030
Molecular Formula: C11H12FNO
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FNO |
|---|---|
| Molecular Weight | 193.22 g/mol |
| IUPAC Name | 4-fluoro-2-pyrrolidin-1-ylbenzaldehyde |
| Standard InChI | InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
| Standard InChI Key | WZGMPEWKMWAHJV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=C(C=CC(=C2)F)C=O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde features a benzaldehyde core substituted with a fluorine atom at the para position and a pyrrolidine moiety at the ortho position. The pyrrolidine ring adopts an envelope conformation, influencing the compound’s electronic and steric properties .
Table 1: Key Physicochemical Data
The fluorine atom’s electron-withdrawing effect enhances the aldehyde group’s electrophilicity, facilitating nucleophilic additions .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorobenzaldehyde and pyrrolidine.
Example Procedure:
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Reagents: 4-Fluorobenzaldehyde, pyrrolidine, acetonitrile.
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Conditions: Reflux at 80°C for 12–24 hours under inert atmosphere .
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Workup: Purification via column chromatography (hexane/ethyl acetate) .
Yield optimization studies indicate that using a 1:1.2 molar ratio of aldehyde to pyrrolidine maximizes efficiency (yield: 75–85%) . Alternative methods include Ullmann coupling for sterically hindered substrates .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr in acetonitrile | 85 | 95 | Scalability |
| Ullmann coupling | 78 | 90 | Tolerance to steric hindrance |
Reactivity and Derivative Formation
Aldehyde Functionalization
The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which are precursors to heterocyclic compounds (e.g., pyrimidines, triazoles) .
Example Reaction:
This intermediate is critical in synthesizing antimicrobial agents .
Fluorine-Specific Reactions
The fluorine atom participates in halogen bonding, enhancing binding affinity in drug-receptor interactions . Reduction of the aldehyde to a hydroxymethyl group yields 4-fluoro-2-(pyrrolidin-1-yl)benzyl alcohol, a potential CNS drug candidate.
Biological Activity and Applications
Antimicrobial Properties
Derivatives of 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde exhibit moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) . The pyrrolidine ring’s basicity improves membrane permeability, enhancing efficacy .
Central Nervous System (CNS) Applications
The compound’s lipophilicity (LogP: 2.1) and ability to cross the blood-brain barrier make it a candidate for neurodegenerative disease therapeutics . Derivatives have shown inhibitory activity against acetylcholinesterase (IC₅₀: 12 µM) .
Comparative Analysis with Structural Analogs
Positional Isomers
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3-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde: Lower antimicrobial activity (MIC: 64 µg/mL) due to reduced electrophilicity .
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4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde: Altered steric profile decreases CNS penetration .
Table 3: Biological Activity of Analogs
| Compound | Antimicrobial MIC (µg/mL) | Acetylcholinesterase IC₅₀ (µM) |
|---|---|---|
| 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde | 16 | 12 |
| 3-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde | 64 | 45 |
| 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | 32 | 28 |
Industrial and Regulatory Considerations
Scale-Up Challenges
Industrial production requires optimizing solvent recovery (e.g., acetonitrile recycling) and minimizing pyrrolidine residue (<0.1 ppm) .
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